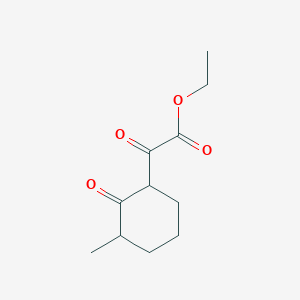
Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate is an organic compound with the molecular formula C11H16O4. It is a derivative of cyclohexanone and is characterized by the presence of an ethyl ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 3-methylcyclohexanone in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate involves its interaction with various molecular targets. The compound’s ketone and ester functional groups allow it to participate in nucleophilic addition and substitution reactions, which are crucial for its biological and chemical activities. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate can be compared with other similar compounds, such as:
Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate: Similar structure but lacks the methyl group on the cyclohexane ring.
Ethyl 3-(2-oxocyclohexyl)propionate: Contains a propionate group instead of an acetate group.
Properties
CAS No. |
5406-96-2 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-2-oxocyclohexyl)-2-oxoacetate |
InChI |
InChI=1S/C11H16O4/c1-3-15-11(14)10(13)8-6-4-5-7(2)9(8)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
GNGXPOLCIGNAFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1CCCC(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


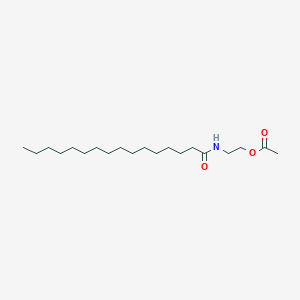
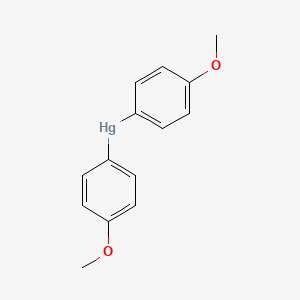

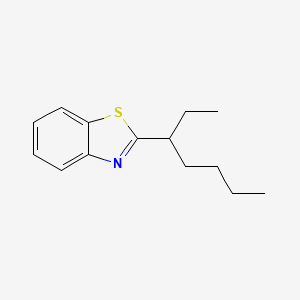
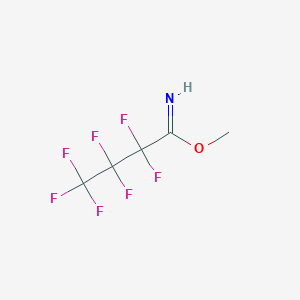
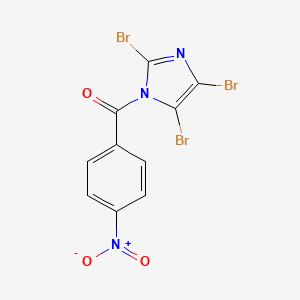

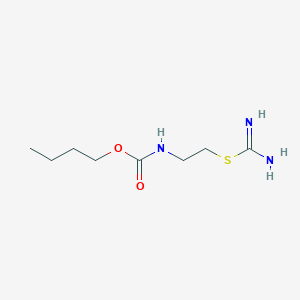
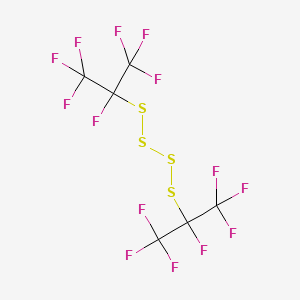
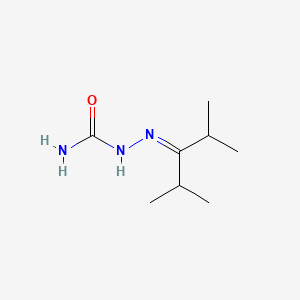
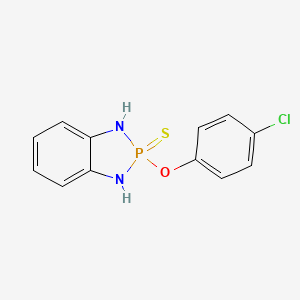
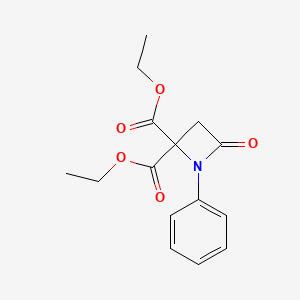

![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
